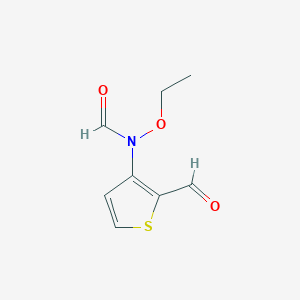
N-ethoxy-N-(2-formylthiophen-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethoxy-N-(2-formylthiophen-3-yl)formamide is a chemical compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both formyl and ethoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-N-(2-formylthiophen-3-yl)formamide typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the thiophene ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-N-(2-formylthiophen-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-ethoxy-N-(2-carboxythiophen-3-yl)formamide.
Reduction: N-ethoxy-N-(2-hydroxymethylthiophen-3-yl)formamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-ethoxy-N-(2-formylthiophen-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-ethoxy-N-(2-formylthiophen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-formylthiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of an ethoxy group.
N-(2-formylthiophen-3-yl)benzamide: Contains a benzamide group instead of an ethoxy group.
N-(2-formylthiophen-3-yl)propionamide: Features a propionamide group instead of an ethoxy group
Uniqueness
The ethoxy group can enhance the solubility and stability of the compound, while the formyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-ethoxy-N-(2-formylthiophen-3-yl)formamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-9(6-11)7-3-4-13-8(7)5-10/h3-6H,2H2,1H3 |
InChI Key |
IGPHFJOJAGBIGI-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C=O)C1=C(SC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















